2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Brand Name: Vulcanchem
CAS No.: 1142214-24-1
VCID: VC2297365
InChI: InChI=1S/C14H15ClN2O/c1-9-2-3-12-10(6-9)11-8-17(14(18)7-15)5-4-13(11)16-12/h2-3,6,16H,4-5,7-8H2,1H3
SMILES: CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCl
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.73 g/mol

2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

CAS No.: 1142214-24-1

Cat. No.: VC2297365

Molecular Formula: C14H15ClN2O

Molecular Weight: 262.73 g/mol

* For research use only. Not for human or veterinary use.

2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole - 1142214-24-1

Specification

CAS No. 1142214-24-1
Molecular Formula C14H15ClN2O
Molecular Weight 262.73 g/mol
IUPAC Name 2-chloro-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone
Standard InChI InChI=1S/C14H15ClN2O/c1-9-2-3-12-10(6-9)11-8-17(14(18)7-15)5-4-13(11)16-12/h2-3,6,16H,4-5,7-8H2,1H3
Standard InChI Key AYMOQCHEQIBRIR-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCl
Canonical SMILES CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator